molecular formula C13H24N2O3S B2700233 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide CAS No. 1235077-47-0

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2700233
CAS No.: 1235077-47-0
M. Wt: 288.41
InChI Key: YNUUUJZJWRALQI-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, also known as MSP-1014, is a novel compound that has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

1. Antidepressant and Cognitive Enhancing Properties

Research has identified N-alkylated arylsulfonamides, a group that includes compounds similar to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, as potential treatments for central nervous system (CNS) disorders. These compounds have shown antidepressant-like and pro-cognitive properties in animal models, indicating their potential therapeutic value for treating depression and cognitive impairments (Canale et al., 2016).

2. Anti-Acetylcholinesterase Activity

Certain piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This property is crucial in the development of treatments for conditions like Alzheimer's disease. Compounds like these have demonstrated potent inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegenerative diseases (Sugimoto et al., 1990).

3. Glycine Transporter-1 Inhibition

N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, closely related to the compound , have shown potential in modulating glycine transporter-1 (GlyT-1). This modulation can affect extracellular glycine levels, which has implications for treating psychiatric and cognitive disorders (Cioffi et al., 2016).

4. Antibacterial Activity

Some derivatives of this compound, particularly those containing a sulfonamide group, have demonstrated marked potency as antibacterial agents against organisms like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

5. Chemokine Receptor Antagonism

Certain cyclopentane derivatives related to this compound have been identified as potent antagonists of the CC chemokine receptor 2 (CCR2). This property is important for potential treatments of inflammatory diseases and conditions involving CCR2 (Yang et al., 2007).

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-19(17,18)15-8-6-11(7-9-15)10-14-13(16)12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUUUJZJWRALQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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